![molecular formula C10H6N4 B1587834 4,5,9,10-Tetraazaphenanthrene CAS No. 653-05-4](/img/structure/B1587834.png)
4,5,9,10-Tetraazaphenanthrene
Overview
Description
4,5,9,10-Tetraazaphenanthrene, also known as Dipyrido[3,2-c:2’,3’-e]pyridazine, is a chemical compound with the molecular formula C10H6N4 and a molecular weight of 182.18 . It is used in various scientific research .
Molecular Structure Analysis
The molecular structure of 4,5,9,10-Tetraazaphenanthrene is characterized by a square planar geometry around the palladium center . It has been found to interact with DNA, causing a significant kinking of the double helix .
Chemical Reactions Analysis
4,5,9,10-Tetraazaphenanthrene has been found to exhibit catalytic activity towards Heck-reaction . This suggests that it may have potential applications in various chemical reactions.
Physical And Chemical Properties Analysis
4,5,9,10-Tetraazaphenanthrene has a melting point of 225-230°C and a predicted density of 1.395±0.06 g/cm3 . It also has a predicted pKa value of 0.22±0.30 .
Scientific Research Applications
Electron Transfer and Quantum Interference
4,5,9,10-Tetraazaphenanthrene has been studied for its electron transfer capabilities. It is compared with 4,4’-bipyridine and shows a weakening of the coupling, which is an important aspect in the study of quantum interference effects in electron transfer .
Organolanthanide Chemistry
This compound plays a role in organolanthanide chemistry where it acts as a tetradentate redox non-innocent ligand. It is involved in reversible electron transfer with low-valent lanthanide and transition metal fragments .
3. Organometallic Chemistry of Lanthanides and Actinides In the field of organometallic chemistry, 4,5,9,10-Tetraazaphenanthrene is part of studies involving f-orbitals and their role in structure-directing covalency within carbene-stabilised metalla-allene complexes .
Covalent Organic Frameworks
A derivative of 4,5,9,10-Tetraazaphenanthrene, namely Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Frameworks, has been researched for its application as a Li-Ion Positive Electrode which delivers high specific capacity .
Electron Transport Material
Substituted 1,4,5,8-tetraazaphenanthrenes have been described for their use as electron transport materials in electroluminescent devices. The substituents are tailored to modify electronic properties and facilitate formation .
Mechanism of Action
Target of Action
The primary targets of 4,5,9,10-Tetraazaphenanthrene are transition metal complexes, particularly those of palladium (Pd) and platinum (Pt) . The compound acts as a ligand, binding to these metal centers and significantly influencing their electronic structure . This interaction is crucial for the compound’s role in various chemical reactions and processes.
Mode of Action
4,5,9,10-Tetraazaphenanthrene interacts with its targets by chelating onto the metal center via its heteroaromatic moiety . This interaction drastically modifies the electronic structure of the metal complex and tunes the stability of the Pd(IV) species . The compound’s mode of action also involves facilitating photo-induced electron transfer (PET) in the presence of biomolecules .
Biochemical Pathways
The interaction of 4,5,9,10-Tetraazaphenanthrene with its targets affects several biochemical pathways. For instance, it plays a role in the formation of high oxidation intermediates of late transition metals . Additionally, the compound is involved in the photo-oxidation of DNA and the generation of photoadducts, i.e., the formation of a covalent bond between the Ru(II) complex and the guanine or tryptophan moieties of a biomolecule .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,5,9,10-Tetraazaphenanthrene is currently limited. The compound’s molecular weight is known to be 18218 , which could influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 4,5,9,10-Tetraazaphenanthrene’s action are primarily observed in its role as a photosensitizer. The compound’s interaction with its targets leads to the formation of photo-oxidizing complexes . These complexes can react with biomolecules upon excitation, leading to photo-induced electron transfer . This process can ultimately result in the formation of photoadducts .
Action Environment
The action, efficacy, and stability of 4,5,9,10-Tetraazaphenanthrene can be influenced by various environmental factors. For instance, the compound’s photochemical properties can be affected by the presence of light, particularly blue-light irradiation . Additionally, the compound’s interaction with its targets and its resulting effects can be influenced by the presence of other molecules in its environment .
properties
IUPAC Name |
3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4/c1-3-7-9(11-5-1)10-8(14-13-7)4-2-6-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFMZFPFIUREDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)N=N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409003 | |
Record name | 4,5,9,10-Tetraazaphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
653-05-4 | |
Record name | 4,5,9,10-Tetraazaphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4,5,9,10-Tetraazaphenanthrene (taphen) contribute to the stabilization of Palladium(IV) species in organometallic complexes?
A1: Research has shown that taphen, when incorporated into a heterobimetallic complex containing a divalent organolanthanide fragment (Cp*2Yb) and a palladium bis-alkyl fragment (PdMe2), can facilitate the formation and stabilization of unusual Palladium(IV) species [, ]. This stabilization arises from the redox non-innocent nature of taphen, meaning it can readily accept or donate electrons. Upon oxidative addition of methyl iodide (MeI) to the Pd(II) center, taphen can act as an electron reservoir, enabling the formation of the Pd(IV) tris-alkyl species. This ability to stabilize high-valent metal centers makes taphen a valuable ligand in organometallic chemistry.
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